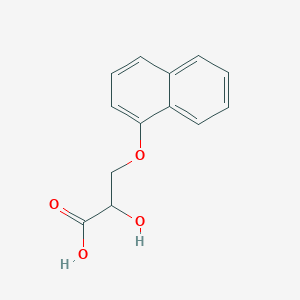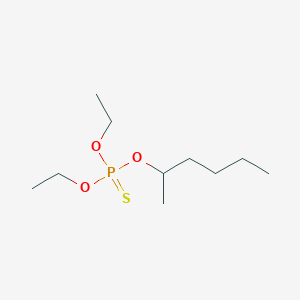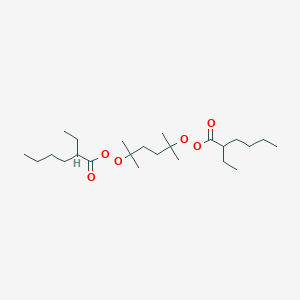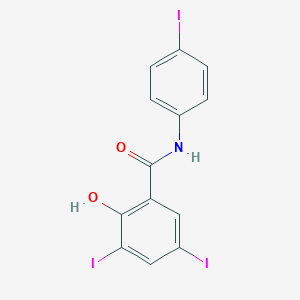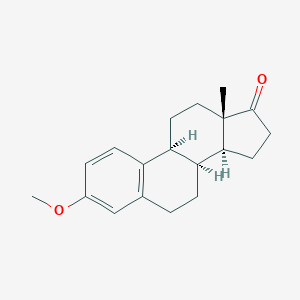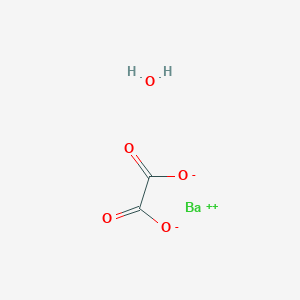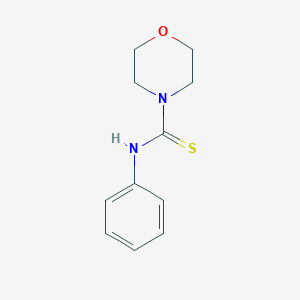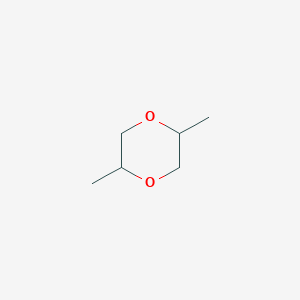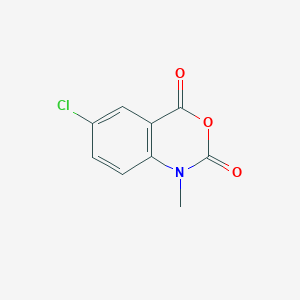
6-氯-1-甲基-2H-3,1-苯并噁嗪-2,4(1H)-二酮
描述
Synthesis Analysis
The synthesis of related benzoxazine derivatives involves complex reactions and methodologies. For instance, a study by Weatherhead-Kloster et al. (2005) describes the organic crystal engineering of a 1,4-piperazine-2,5-dione derivative, synthesized over several steps from a precursor compound, highlighting the intricacies involved in creating such molecules (Weatherhead-Kloster et al., 2005). Although not directly related to 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, this example underscores the synthetic complexity and the potential for creating diverse molecular structures within this chemical family.
Molecular Structure Analysis
The study of molecular structures, especially through techniques like X-ray crystallography, provides insights into the arrangement of atoms within a molecule and its potential interactions. For example, Gerhardt and Egert (2015) explored the hydrogen-bond-based synthon motifs in cocrystals of chlorouracil derivatives, demonstrating the importance of molecular structure in dictating the properties and reactivity of these compounds (Gerhardt & Egert, 2015).
Chemical Reactions and Properties
Chemical reactions involving benzoxazine derivatives can lead to a variety of products depending on the reactants and conditions used. Singh et al. (1992) discussed transformations of oxazine derivatives to different heterocyclic compounds, indicating the chemical versatility and reactivity of such molecules (Singh et al., 1992).
Physical Properties Analysis
The physical properties of benzoxazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular composition and arrangement. Studies focusing on these aspects help in understanding how these compounds can be processed and applied in different contexts. For example, the polymorphic forms of benzoxazine crystals can exhibit different physical properties, which are critical for their application in material science and engineering.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications of benzoxazine derivatives. The work by Waisser et al. (2007) on halogenated benzoxazine derivatives provides insight into the structure-activity relationships and chemical behavior of these compounds, emphasizing their antimicrobial potential (Waisser et al., 2007).
科学研究应用
合成和化学转化
6-氯-1-甲基-2H-3,1-苯并噁嗪-2,4(1H)-二酮已被用于合成各种杂环化合物。例如,它与烯基膦烷反应生成取代喹啉、苯并噁嗪、茚酮和呋喃衍生物,展示了其在开发新型杂环骨架中的作用(Kamel & Abdou, 2007)。另一项研究表明,在特定条件下,它会重排以产生不同的杂环化合物,进一步强调了其在有机合成中的反应性和实用性(Kim, 1976)。
抗分枝杆菌药物
大量研究致力于探索6-氯-1-甲基-2H-3,1-苯并噁嗪-2,4(1H)-二酮衍生物的抗分枝杆菌特性。一项研究发现,6-氯-3-苯基-4-硫代-2H-1,3-苯并噁嗪-2(3H)-酮及其二硫代衍生物在体外对结核分枝杆菌、堪萨斯分枝杆菌和埃维分枝杆菌表现出强大的活性,与异烟肼相当或更好。该研究还探讨了结构活性关系,为设计更有效的抗分枝杆菌药物提供了见解(Waisser et al., 2000)。
聚合物合成
该化合物已被用于合成聚合物,如聚苯酰胺,通过环裂解聚合。这个过程突显了它在创造具有独特性能的新型聚合材料中的潜力(Thar, 1982)。
晶体结构和相互作用
对6-氯-2,4-二氢-1H-3,1-苯并噁嗪-2,4-二酮的晶体结构研究揭示了其分子组织的详细见解,展示了弱相互作用和卤素接触在稳定其晶体结构中的重要性。这些研究有助于理解晶体工程中的分子相互作用和设计原则(Pogoda et al., 2018)。
属性
IUPAC Name |
6-chloro-1-methyl-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-11-7-3-2-5(10)4-6(7)8(12)14-9(11)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTQNWWDMJDNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162964 | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
CAS RN |
14529-12-5 | |
| Record name | 5-Chloro-N-methylisatoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14529-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014529125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

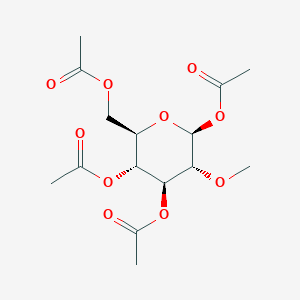
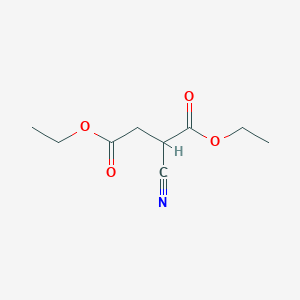
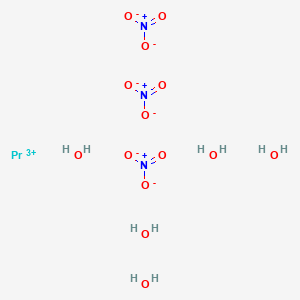
![(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B77861.png)

